Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonylation to add the methylsulphonyl group. The final step involves the formation of the piperidine ring and esterification to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid) are used.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine moiety, which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro and sulphonyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The piperidine ring may also interact with receptors or ion channels, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate: shares similarities with other piperidine derivatives such as:
Uniqueness
- The combination of the nitro, methylsulphonyl, and piperidine moieties in a single molecule makes this compound unique. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .
Biological Activity
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate is a synthetic compound classified as a piperidine derivative. Its unique structural features, including a nitro group and a methylsulphonyl moiety, suggest potential biological activities that merit detailed exploration. This article focuses on the compound's biological activity, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C15H20N2O6S
- Molecular Weight : 348.39 g/mol
- CAS Number : 951625-05-1
The compound's structure includes a piperidine ring, which is significant in drug design due to its ability to interact with various biological targets. The presence of both the nitro and sulphonyl groups enhances its potential for biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration : Introduction of the nitro group to an aromatic precursor.
- Sulfonylation : Addition of the methylsulphonyl group.
- Piperidine Formation : Cyclization to form the piperidine ring followed by esterification.
These steps are optimized in industrial settings to maximize yield and purity, often employing specific catalysts and controlled conditions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, nitro-containing compounds have been shown to inhibit topoisomerase and alkylate DNA, leading to apoptosis in cancer cells .
A notable study demonstrated that derivatives with nitro groups could induce morphological changes in breast cancer cells (MDA-MB-231) and enhance caspase-3 activity, indicating their potential as apoptosis-inducing agents . The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:
- Inhibition of microtubule assembly
- Interference with cellular signaling pathways
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that piperidine derivatives can exhibit antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases .
The mechanism of action for this compound likely involves:
- Interaction with Enzymes : The nitro and sulphonyl groups may participate in biochemical pathways that inhibit or activate specific enzymes.
- Receptor Modulation : The piperidine ring is known to interact with various receptors, potentially influencing cellular processes related to growth and apoptosis.
Comparison with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Anticancer, Antimicrobial | Nitro group enhances reactivity |
Piperidine Derivative A | Anticancer | Lacks sulfonyl group |
Piperidine Derivative B | Antimicrobial | No nitro substitution |
The unique combination of functional groups in this compound may confer specific biological activities not observed in other piperidine derivatives.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Breast Cancer Cell Study : A study demonstrated that similar compounds could significantly reduce cell viability in MDA-MB-231 cells at micromolar concentrations.
- Antimicrobial Efficacy : Another study reported effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
These findings suggest that further investigation into this compound could yield valuable insights into its therapeutic potential.
Properties
IUPAC Name |
ethyl 1-(2-methylsulfonyl-4-nitrophenyl)piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-3-23-15(18)11-6-8-16(9-7-11)13-5-4-12(17(19)20)10-14(13)24(2,21)22/h4-5,10-11H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJQEZKEFSITKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650212 | |
Record name | Ethyl 1-[2-(methanesulfonyl)-4-nitrophenyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951625-05-1 | |
Record name | Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951625-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[2-(methanesulfonyl)-4-nitrophenyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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